molecular formula C15H22N4O2S B6438011 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2549007-79-4

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B6438011
CAS No.: 2549007-79-4
M. Wt: 322.4 g/mol
InChI Key: DGLXXFASCUPDKD-UHFFFAOYSA-N
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Description

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a morpholine ring substituted with a piperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2-(methylsulfanyl)pyrimidine-4-carbaldehyde with piperidine-1-carbonylmorpholine under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methylsulfanyl group and a morpholine ring with a piperidine-1-carbonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-22-15-16-6-5-13(17-15)19-9-10-21-12(11-19)14(20)18-7-3-2-4-8-18/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLXXFASCUPDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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